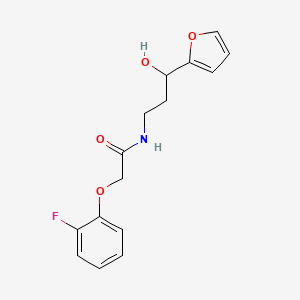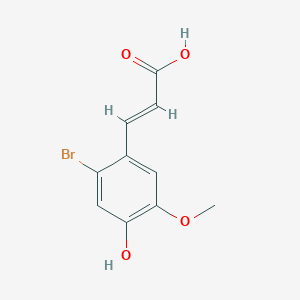![molecular formula C22H21NO4 B2545951 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-1-carboxylic acid CAS No. 2137583-14-1](/img/structure/B2545951.png)
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is a structurally complex molecule that appears to be a derivative of azabicycloheptane carboxylic acids. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related azabicycloheptane derivatives, which can be useful in understanding the subject compound.
Synthesis Analysis
The synthesis of azabicycloheptane derivatives is a topic of interest due to their potential as analogues of bioactive molecules. For instance, the synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and its derivatives was achieved through a sensitized intermolecular [2+2] photocycloaddition, which is a key step in the synthesis of γ-aminobutyric acid analogues . Similarly, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid involved diazomalonate insertion, intramolecular cyclization, and chemoselective reduction . These methods highlight the importance of cycloaddition reactions and careful manipulation of functional groups in constructing the azabicycloheptane core.
Molecular Structure Analysis
The molecular structure of azabicycloheptane derivatives is characterized by the presence of a bicyclic ring system that imposes conformational constraints on the molecule. This rigidity can be advantageous in medicinal chemistry, as it may affect the compound's interaction with biological targets. The synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, demonstrates the ability to control stereochemistry, which is crucial for the biological activity of such compounds .
Chemical Reactions Analysis
Azabicycloheptane derivatives can undergo various chemical reactions, depending on their functional groups. For example, the synthesis of N-BOC-exo-2-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane, a key intermediate for the synthesis of epibatidine and its analogs, involved hydrogenation and reductive dehalogenation . This indicates that azabicycloheptane derivatives can be functionalized further to create more complex molecules with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicycloheptane derivatives are influenced by their rigid bicyclic structures. For instance, the synthesis of a non-chiral analogue of 2-aminoadipic acid, 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, involved a key step of double alkylation, which is indicative of the reactivity of such compounds . The rigidity of the bicyclic ring system is likely to impact properties such as solubility, melting point, and stability, which are important considerations in drug design and synthesis.
Aplicaciones Científicas De Investigación
Bicyclic Amino Acid Synthesis
One study reported practical syntheses of conformationally restricted nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic acid derivatives, through short and efficient synthetic schemes. These compounds, due to their conformational constraints, may have applications in peptide engineering and peptidomimetic drug design (Radchenko et al., 2009).
Enzyme-activated Surfactants
In the context of nanotechnology, N-fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes. These surfactants can be converted into enzymatically activated ones, creating homogeneous aqueous nanotube dispersions on-demand under physiological conditions, highlighting their potential in biotechnological applications (Cousins et al., 2009).
Asymmetric Synthesis and Catalysis
Research has also focused on the asymmetric synthesis of bicyclic amino acid derivatives, such as 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, which was prepared in enantiopure form and assessed for its catalytic potential in direct aldol reactions. The study found that the bicyclic system was more selective than its monocyclic analogue, indicating its usefulness in catalytic applications (Armstrong et al., 2009).
Conformationally Constrained Amino Acids
Another study synthesized enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, which are restricted analogues of 3-hydroxyproline. These compounds could be valuable in the synthesis of complex molecules like epibatidine and other analogues, demonstrating their importance in synthetic organic chemistry (Avenoza et al., 2002).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(25)22-10-9-14(22)11-23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEWVSCMZIHATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2545869.png)
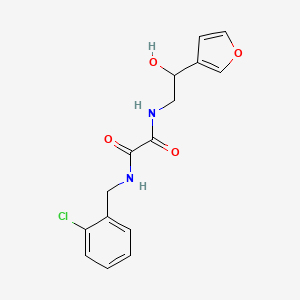
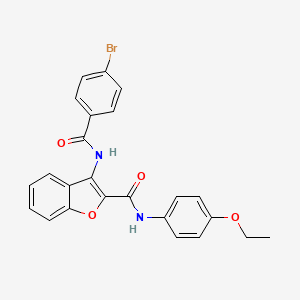
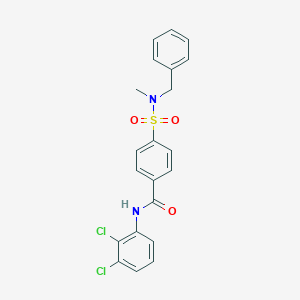
![7-Methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B2545876.png)


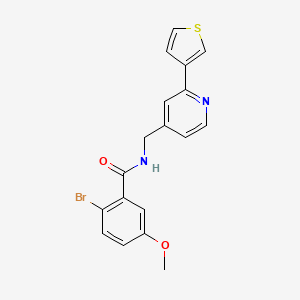
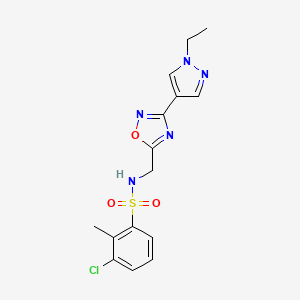
![2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one](/img/structure/B2545886.png)
![6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545887.png)
